Fmoc-(R)-gamma-allyl-L-proline
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids. The compound also contains a prop-2-en-1-yl group, which is an allyl group, attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Fmoc Protection: The first step involves the protection of the amino group of the pyrrolidine ring using the Fmoc group. This is usually achieved by reacting the pyrrolidine derivative with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine (TEA).
Allylation: The next step involves the introduction of the allyl group. This can be done by reacting the Fmoc-protected pyrrolidine with an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved by hydrolyzing an ester precursor or by direct carboxylation using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidation to aldehydes.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) for reducing carboxylic acids to alcohols.
Substitution: Piperidine or other secondary amines are commonly used to remove the Fmoc group.
Major Products
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Free Amino Group: Formed from the removal of the Fmoc group.
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids.
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Bioconjugation: The free amino group, once deprotected, can be used for conjugation with other biomolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The deprotection step involves the removal of the Fmoc group under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.
Boc-Protected Amino Acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group, such as Boc-phenylalanine and Boc-lysine.
Uniqueness
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which can undergo additional chemical modifications. This provides greater versatility in synthetic applications compared to other Fmoc-protected amino acids.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26) |
InChI Key |
HCTIBKWJQNADEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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